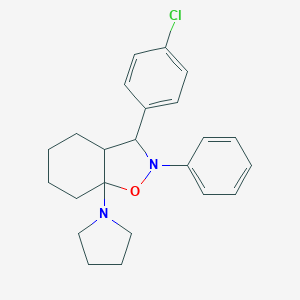
N-(1,2-dihydro-5-acenaphthylenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)thiourea, also known as DATU, is a chemical compound that has been widely studied for its potential applications in scientific research. DATU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
N-(1,2-dihydro-5-acenaphthylenyl)thiourea exerts its effects through the inhibition of certain enzymes, including carbonic anhydrase and urease. Its mechanism of action involves the formation of a covalent bond between the sulfur atom in N-(1,2-dihydro-5-acenaphthylenyl)thiourea and the active site of the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)thiourea has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the suppression of HIV replication, and the reduction of inflammation. It has also been shown to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)thiourea in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes, allowing researchers to study their function and role in disease processes. However, N-(1,2-dihydro-5-acenaphthylenyl)thiourea also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)thiourea, including the development of new derivatives with improved properties, the investigation of its use in combination with other drugs, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)thiourea and its effects on different cellular processes.
Métodos De Síntesis
N-(1,2-dihydro-5-acenaphthylenyl)thiourea can be synthesized through a variety of methods, including the reaction of acenaphthenequinone with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. Other methods involve the reaction of acenaphthene with thiourea or the reaction of acenaphthenequinone with thiosemicarbazide in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-5-acenaphthylenyl)thiourea has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. Its ability to inhibit the activity of certain enzymes has led to its use in the study of various diseases, including cancer, HIV, and Alzheimer's disease. N-(1,2-dihydro-5-acenaphthylenyl)thiourea has also been used as a tool to study the role of thiol groups in enzyme activity and to investigate the mechanism of action of other drugs.
Propiedades
Fórmula molecular |
C13H12N2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1,2-dihydroacenaphthylen-5-ylthiourea |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H3,14,15,16) |
Clave InChI |
VRJVJRSTJQUELO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=S)N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





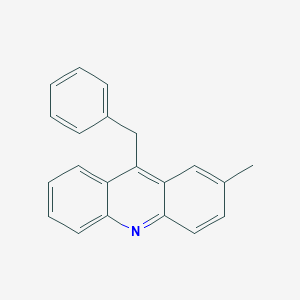
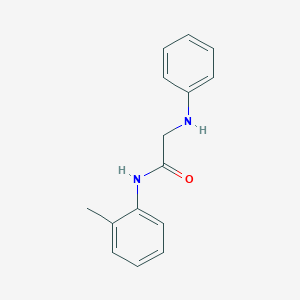
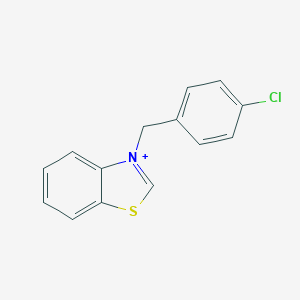
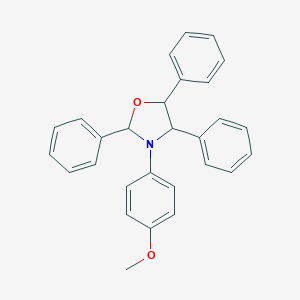
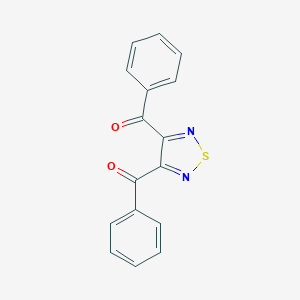
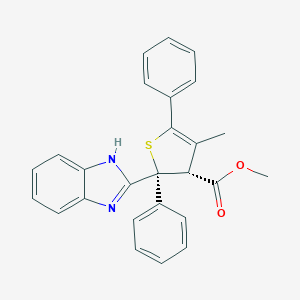
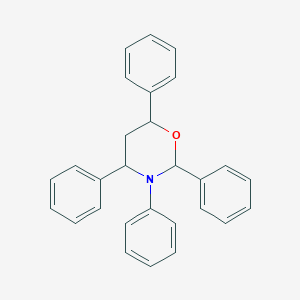
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
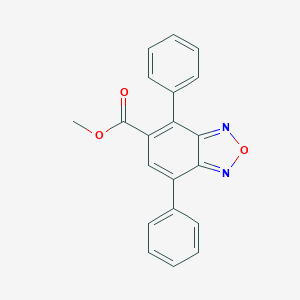
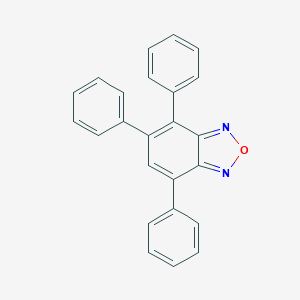
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)
